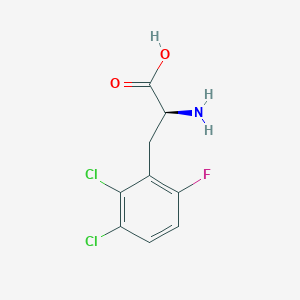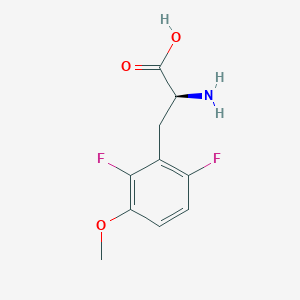
3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group and a fluorine atom attached to the aromatic ring. These features impart distinct chemical and physical properties, making it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE typically involves multi-step organic reactionsThe synthesis may start with a precursor such as 3-fluoro-2-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including amination and subsequent protection and deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
3-trifluoromethyl-1,2,4-triazoles: Known for their pharmaceutical applications, these compounds also contain the trifluoromethyl group.
Uniqueness
3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is unique due to the presence of both a trifluoromethyl group and a fluoro atom on the aromatic ring. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-3-1-2-5(4-7(15)9(16)17)8(6)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNYHDLRUBHIGA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112106.png)

![(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112136.png)




![(2S)-2-amino-3-[4-methyl-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112173.png)




